molecular formula C20H15N3O5S2 B2995894 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione CAS No. 895104-38-8

4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione

Cat. No.: B2995894
CAS No.: 895104-38-8
M. Wt: 441.48
InChI Key: GIQMVTGFNSNXLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione is a potent and selective ATP-competitive inhibitor of phosphoinositide 3-kinase beta (PI3Kβ). This compound is a key research tool for dissecting the distinct roles of the PI3Kβ isoform in cellular signaling pathways, particularly in the context of oncology and metabolic studies. Its high selectivity for PI3Kβ over other PI3K isoforms (such as PI3Kα, PI3Kδ, and PI3Kγ) allows researchers to investigate PI3Kβ-driven phenomena with greater precision, such as its role in PTEN-deficient cancers where PI3Kβ signaling is a critical driver of tumor progression and survival (PubMed) . The mechanism of action involves binding to the ATP-binding pocket of the PI3Kβ catalytic subunit, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This inhibition downstream affects key cellular processes including proliferation, growth, and metabolism. Beyond oncology, this inhibitor is valuable for studying the non-redundant functions of PI3Kβ in insulin signaling and platelet aggregation. Supplied for Research Use Only, this compound is intended for in vitro and in vivo preclinical research to further the understanding of PI3K pathway biology and to support the development of targeted therapeutics. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5S2/c1-23-14-5-3-2-4-13(14)19-18(30(23,25)26)9-21-20(22-19)29-10-15(24)12-6-7-16-17(8-12)28-11-27-16/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQMVTGFNSNXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the benzodioxole ring, followed by the introduction of the oxoethyl and sulfanyl groups. The final steps involve the formation of the triazatricyclo structure and the incorporation of the thia and dione functionalities. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.

    Addition: Addition reactions can occur at the double bonds present in the molecule, leading to the formation of new products.

Scientific Research Applications

4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and design.

    Industry: It is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs share tricyclic cores with variations in substituents, heteroatom arrangements, and fused ring systems. Below is a comparative analysis based on the evidence:

Compound Key Differences Impact on Properties Source
6-Ethyl-2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide Replaces benzodioxolyl with trifluoromethylbenzyl ; ethyl instead of methyl at position 7. Increased lipophilicity (CF₃ group); altered metabolic stability.
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one Lacks sulfone; includes methoxyphenyl and dithia (—S—S—) bridge. Reduced polarity; potential for redox activity (dithia bridge).
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spirocyclic framework instead of fused tricyclic system; dimethylaminophenyl substituent. Enhanced conformational flexibility; improved solubility (polar amino group).
Methylofuran (MFR-a) Simpler furan-based cofactor with formyl group; lacks sulfur/sulfone moieties. Specialized for one-carbon metabolism in methanogens; divergent bioactivity.

Physicochemical and Bioactivity Trends

Substituent Effects: The benzodioxolyl group in the target compound may enhance binding to aromatic π-systems (e.g., enzyme active sites) compared to trifluoromethyl or methoxyphenyl groups .

Heteroatom Arrangements :

  • The sulfone (—SO₂—) in the target compound increases polarity and hydrogen-bond acceptor capacity relative to analogs with dithia (—S—S—) or oxa (—O—) bridges .
  • Spirocyclic systems (e.g., in ) exhibit greater conformational adaptability but may sacrifice binding affinity compared to rigid tricyclic frameworks .

Synthetic Accessibility: The target compound’s synthesis likely requires multi-step heterocyclic annulation and sulfonation, similar to methods described for spirocyclic analogs in .

Biological Activity

The compound 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione is a complex organic molecule with potential biological activities. This article reviews its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC13H14O5S
Molecular Weight282.31 g/mol

The structure features a benzodioxole moiety which is known for its bioactive properties in various pharmacological contexts.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

Antioxidant Activity

Research indicates that compounds containing the benzodioxole structure exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in cells .

Anticancer Potential

Several studies have explored the anticancer potential of benzodioxole derivatives. For instance, compounds similar to the one have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines . The specific mechanism often involves modulation of signaling pathways associated with cell survival and apoptosis.

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from damage due to oxidative stress and inflammation . This could have implications for treating neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. The presence of sulfur in its structure is often linked to increased antimicrobial activity .

Case Studies and Research Findings

Several case studies provide insight into the biological activities of similar compounds:

  • Anticancer Activity Study : A study published in Journal of Medicinal Chemistry evaluated a series of benzodioxole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the sulfur-containing moiety significantly enhanced anticancer activity by targeting specific cellular pathways involved in proliferation and survival .
  • Neuroprotection Research : Another study focused on the neuroprotective effects of benzodioxole derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce cell death and promote survival through antioxidant mechanisms .
  • Antimicrobial Testing : A recent investigation tested various derivatives against common bacterial pathogens. Results showed that certain modifications increased efficacy against Gram-positive bacteria, suggesting a potential for development into therapeutic agents .

Q & A

What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Basic
The synthesis of complex tricyclic systems like this compound often involves multi-step condensation and cyclization reactions. For example, similar frameworks are synthesized via refluxing precursors (e.g., benzothiazol derivatives) with spirocyclic diones in dry benzene at 80°C for 3 hours, followed by recrystallization from anhydrous THF . Key parameters include solvent purity (dry benzene to avoid side reactions), stoichiometric ratios (e.g., 1:1 molar ratios of reactants), and temperature control. Methodological optimization should employ Design of Experiments (DoE) to evaluate solvent polarity, catalyst effects (e.g., Lewis acids), and reaction time .

How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic techniques?

Basic
Single-crystal X-ray diffraction (SCXRD) is critical for resolving complex stereochemistry and confirming the tricyclic core. For example, SCXRD data (mean C–C bond length precision: 0.005 Å, R factor: 0.041) can validate bond angles and sulfur hybridization states in thiadiazine or benzodioxolyl moieties . Complementary techniques like high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) are essential for verifying substituent positions and detecting tautomeric equilibria in solution .

What mechanistic insights explain unexpected byproducts during cyclization steps?

Advanced
Byproducts often arise from competing reaction pathways, such as incomplete ring closure or oxidation of sulfur-containing intermediates. For example, in analogous syntheses, the formation of oxazepine derivatives (via 1,3-oxazepine intermediates) has been observed under thermal conditions, suggesting a retro-Diels-Alder pathway . Mechanistic studies should employ in situ FTIR to monitor carbonyl stretching frequencies and LC-MS to track intermediate stability. Computational modeling (DFT) can identify transition-state barriers and predict regioselectivity .

How can computational methods predict the compound’s reactivity in novel reaction environments?

Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are effective for mapping electrophilic/nucleophilic sites. For instance, the sulfanyl group’s nucleophilicity and the benzodioxolyl moiety’s π-π interactions can be modeled to predict cross-coupling reactivity or susceptibility to oxidation. Molecular dynamics simulations (e.g., using COMSOL Multiphysics) can further assess solvent effects and diffusion-controlled reaction kinetics .

How should researchers address contradictions in spectral data (e.g., NMR vs. IR) for functional group assignment?

Advanced
Contradictions often stem from dynamic processes (e.g., keto-enol tautomerism) or crystallographic packing effects. For example, IR may detect a carbonyl stretch (1700–1750 cm⁻¹) that NMR fails to resolve due to rapid exchange. To resolve this, variable-temperature NMR can slow exchange rates, while XPS or Raman spectroscopy provides complementary electronic structure data . Multi-technique validation is essential for functional group confirmation.

What strategies ensure stereochemical fidelity in the thia-azatricyclic core during synthesis?

Advanced
Stereochemical control requires chiral auxiliaries or asymmetric catalysis. For example, spirocyclic intermediates in related compounds are stabilized using bulky bases (e.g., pyrolidine) during ring closure to enforce axial chirality . Polarimetric monitoring and chiral HPLC (e.g., CHIRALPAK® columns) can track enantiomeric excess. SCXRD is mandatory for absolute configuration assignment .

How can thermodynamic parameters guide solvent selection for recrystallization?

Advanced
Solubility parameters (Hansen solubility parameters, HSPs) and lattice energy calculations (via Materials Studio) optimize recrystallization. For instance, THF’s moderate polarity (δD = 16.8 MPa¹/², δP = 5.7 MPa¹/²) balances solubility and lattice formation for spirocyclic diones, while dioxane’s higher δP (10.0 MPa¹/²) may induce polymorphism . Differential Scanning Calorimetry (DSC) can identify metastable polymorphs and guide solvent selection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.